methyl-N-(4-methylbenzoyl)homocysteine
Description
Contextualization of Endogenous Homocysteine Metabolism and its Derivatives
Homocysteine is a non-proteinogenic, sulfur-containing amino acid that occupies a central junction in cellular metabolism. biochemden.comwikipedia.org It is primarily derived from the demethylation of the essential amino acid methionine. thermofisher.com The metabolic fate of homocysteine is twofold: it can be remethylated back to methionine in a process dependent on folate and vitamin B12, or it can be directed through the transsulfuration pathway to synthesize cysteine, a precursor for the vital antioxidant glutathione. thermofisher.comlibretexts.org
The regulation of homocysteine levels is critical for maintaining cellular homeostasis. wikipedia.org Dysregulation of homocysteine metabolism, leading to elevated levels (hyperhomocysteinemia), has been implicated as a risk factor in a variety of pathological conditions. researchgate.net This is due in part to the chemical reactivity of homocysteine and its derivatives. One such derivative is homocysteine thiolactone, which is formed through an error-editing mechanism by methionyl-tRNA synthetase when it mistakenly selects homocysteine instead of methionine. cymitquimica.com This intramolecular thioester is highly reactive and can acylate the free amino groups of protein lysine (B10760008) residues, a post-translational modification known as N-homocysteinylation. cymitquimica.comresearchgate.net This modification can alter the structure and function of proteins, potentially leading to cellular damage. cymitquimica.com
Significance of N-Acylated Homocysteine Structures as Probes and Modulators
The propensity of homocysteine derivatives to interact with proteins has made N-acylated homocysteine structures valuable tools in chemical biology. These synthetic molecules, where the amino group of homocysteine is modified with various acyl groups, can be designed to probe biological pathways or to modulate the activity of specific enzymes or receptors.
The introduction of an acyl group can significantly alter the physicochemical properties of the homocysteine scaffold, influencing its solubility, membrane permeability, and interaction with biological targets. By varying the nature of the acyl group, researchers can create a library of compounds with diverse functionalities. For instance, attaching a fluorescent tag can enable the visualization of cellular uptake and distribution, while incorporating a reactive group can allow for the covalent labeling and identification of protein targets. These N-acylated derivatives can serve as chemical probes to investigate the mechanisms of homocysteine-related pathologies and to identify new therapeutic targets.
Research Trajectories and Academic Focus on Methyl-N-(4-methylbenzoyl)homocysteine
A thorough review of the scientific literature reveals a notable absence of specific research focused on This compound . While the synthesis and applications of various N-acylated homocysteine derivatives have been explored, this particular compound does not appear in published research articles or major chemical databases as a subject of dedicated study.
However, based on its constituent chemical moieties, we can project potential research trajectories. The structure combines three key features:
A homocysteine backbone: This provides the core structure with its inherent biological relevance and reactive thiol group.
An N-(4-methylbenzoyl) group: The 4-methylbenzoyl (or p-toluoyl) group is a common substituent in medicinal chemistry. Its presence could influence the molecule's interaction with aromatic binding pockets in enzymes or receptors. The methyl group provides a degree of lipophilicity.
Future research on this compound would likely begin with its chemical synthesis, which could plausibly be achieved by reacting methyl homocysteine with 4-methylbenzoyl chloride. Subsequent investigations would focus on its characterization and exploring its biological activities. Potential areas of academic focus could include:
Enzyme Inhibition Studies: Investigating its potential to inhibit enzymes involved in homocysteine or methionine metabolism.
Cellular Imaging: Attaching a fluorophore to the benzoyl ring to create a probe for studying cellular uptake and localization.
Protein Modification: Assessing its ability to acylate proteins and the functional consequences of this modification.
Medicinal Chemistry: Using it as a lead compound for the development of modulators of pathways implicated in diseases associated with hyperhomocysteinemia.
Given the current gap in the literature, any research on this compound would represent a novel contribution to the field of chemical biology.
Data Tables
Table 1: Physicochemical Properties of Homocysteine and Related Amino Acids
This table provides a comparison of the key physicochemical properties of homocysteine with its precursor, methionine, and the structurally related amino acid, cysteine.
| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Formula | Molecular Weight ( g/mol ) | Side Chain Polarity |
| Homocysteine | Hcy | - | C4H9NO2S | 135.18 | Polar |
| Methionine | Met | M | C5H11NO2S | 149.21 | Nonpolar |
| Cysteine | Cys | C | C3H7NO2S | 121.16 | Polar |
Data compiled from publicly available chemical databases.
Table 2: Predicted Physicochemical Properties of this compound
As there is no experimental data available for this compound, this table presents predicted properties based on its chemical structure. These values are estimations and would require experimental verification.
| Property | Predicted Value |
| Molecular Formula | C13H17NO3S |
| Molecular Weight | 267.34 g/mol |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | ~74.6 Ų |
Predictions generated using computational chemical software.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H17NO3S |
|---|---|
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2-[(4-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-3-5-10(6-4-9)12(15)14-11(13(16)17)7-8-18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
ROAVZYTYQIFLQA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Characterization of Methyl N 4 Methylbenzoyl Homocysteine
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation
Further investigation into the synthesis and characterization of this specific compound would be required for the generation of the requested scientific article.
Chiral Analysis and Determination of Absolute Configuration
The stereochemistry of methyl-N-(4-methylbenzoyl)homocysteine is a critical determinant of its biological activity and physical properties. The presence of a chiral center at the α-carbon of the homocysteine moiety necessitates a thorough chiral analysis to separate the enantiomers and determine their absolute configuration (R or S). This process typically involves a combination of chromatographic separation and spectroscopic or crystallographic techniques.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the separation of enantiomers. chromatographytoday.com For a compound like this compound, a racemic mixture would be subjected to HPLC using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates, are often successful in resolving the enantiomers of N-acyl amino acid derivatives. researchgate.netyakhak.org
The separation is based on the differential transient formation of diastereomeric complexes between the enantiomers and the chiral selector of the CSP. chromatographytoday.com The stability of these complexes differs, leading to different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.
Hypothetical HPLC Separation Data:
The following interactive table represents a hypothetical but plausible set of results for the chiral HPLC separation of this compound enantiomers.
| Parameter | Value |
| Chromatographic Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Retention Time (Enantiomer 1) | 8.52 min |
| Retention Time (Enantiomer 2) | 10.34 min |
| Resolution (Rs) | > 1.5 |
This data is illustrative and based on typical separations of similar compounds.
Once the enantiomers are separated, their absolute configuration must be determined. Several methods can be employed for this purpose:
X-ray Crystallography: This is the most definitive method for determining absolute configuration. nih.gov If a single crystal of one of the enantiomers can be obtained, X-ray diffraction analysis can provide the precise three-dimensional arrangement of the atoms in the molecule, unambiguously establishing it as either (R) or (S). nih.gov
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental VCD or ECD spectrum with spectra predicted by quantum chemical calculations for the (R) and (S) enantiomers, the absolute configuration can be assigned.
Comparison with Authentic Standards: If an enantiomerically pure standard of either (R)- or (S)-methyl-N-(4-methylbenzoyl)homocysteine is available from a stereoselective synthesis, its retention time in chiral HPLC can be compared to the separated enantiomers to assign their configurations.
Chiral Derivatization followed by NMR Spectroscopy: The separated enantiomers can be reacted with a chiral derivatizing agent, such as Mosher's acid, to form diastereomers. The nuclear magnetic resonance (NMR) spectra of these diastereomers will exhibit distinct chemical shifts, which can be analyzed to deduce the absolute configuration of the original enantiomer.
Illustrative Research Findings Summary:
A comprehensive study would involve the synthesis of racemic this compound, followed by its resolution using semi-preparative chiral HPLC. The isolated enantiomers would then be subjected to analysis to determine their specific optical rotation. Finally, the absolute configuration of one of the enantiomers would be unequivocally determined by a method such as single-crystal X-ray crystallography.
| Analysis | Finding |
| Chiral HPLC | Baseline separation of the two enantiomers achieved. |
| Polarimetry | Enantiomer 1: [α]D = -XX.X° (c=1, CHCl3); Enantiomer 2: [α]D = +XX.X° (c=1, CHCl3) |
| Absolute Configuration | The enantiomer with the positive optical rotation was determined to have the (S) configuration by X-ray crystallography. |
Note: The specific rotation values (XX.X°) are placeholders, as experimental data is not available.
Computational Chemistry and Molecular Modeling of Methyl N 4 Methylbenzoyl Homocysteine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of methyl-N-(4-methylbenzoyl)homocysteine. DFT methods provide a balance between accuracy and computational cost, making them suitable for a molecule of this size.
By solving the Schrödinger equation for the molecule, albeit with approximations, DFT can determine various electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
The electrostatic potential map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is fundamental for predicting how it will interact with other molecules and biological targets. For instance, the carbonyl oxygen and the sulfur atom in the homocysteine moiety are expected to be electron-rich, while the amide proton and aromatic protons are likely to be electron-poor.
These calculations can also predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be used to validate and interpret experimental data.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity. |
| Dipole Moment | 3.8 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |
Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum chemical calculations provide detailed information about a single, optimized geometry, this compound is a flexible molecule that can adopt numerous conformations in solution. Molecular dynamics (MD) simulations are employed to explore this conformational landscape. nih.gov
MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. A force field, which is a set of empirical energy functions, is used to calculate the forces between atoms. By simulating the molecule in a solvent box (typically water) at a given temperature and pressure, MD can reveal the most stable and frequently occurring conformations.
The analysis of an MD trajectory can provide insights into the molecule's flexibility, the range of motion of its different parts (e.g., the rotation of the benzoyl group or the flexibility of the homocysteine backbone), and the formation of intramolecular hydrogen bonds. This information is crucial for understanding how the molecule might bind to a receptor or an enzyme active site, as its conformation can significantly influence its binding affinity and specificity.
Table 2: Illustrative Conformational Analysis from Molecular Dynamics of this compound
| Conformational State | Relative Population (%) | Key Dihedral Angle(s) | Description |
| Extended | 45 | Cα-Cβ-S-Cγ ≈ 180° | The homocysteine chain is in an extended conformation. |
| Folded 1 | 30 | Cα-Cβ-S-Cγ ≈ 60° | The chain is folded, potentially bringing the terminal methyl group closer to the aromatic ring. |
| Folded 2 | 25 | Cα-Cβ-S-Cγ ≈ -60° | An alternative folded state. |
Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from MD simulations.
Ligand-Protein Docking Studies for Predicted Receptor and Enzyme Interactions
To understand the potential biological role of this compound, ligand-protein docking studies can be performed. nih.gov These computational techniques predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.gov
The process involves placing the ligand in the binding site of a protein and using a scoring function to evaluate the fitness of different binding poses. The scoring function typically considers factors such as shape complementarity, electrostatic interactions, hydrogen bonds, and hydrophobic interactions.
Given the structural similarity to homocysteine, potential protein targets for this compound could include enzymes involved in homocysteine metabolism, such as methylenetetrahydrofolate reductase (MTHFR) or cystathionine (B15957) beta-synthase (CBS). nih.govnih.gov Docking studies could reveal whether the modifications to the homocysteine structure (the N-benzoyl group and the S-methyl group) enhance or hinder its ability to bind to these enzymes. nih.gov
The results of docking studies, often presented as a binding score and a predicted binding pose, can guide the design of more potent and selective inhibitors or probes for these enzymes.
Table 3: Hypothetical Docking Results for this compound with a Putative Enzyme Target
| Enzyme Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Enzyme A | -7.2 | Tyr88, Phe123, Arg210 | Pi-pi stacking with Phe123, Hydrogen bond with Arg210, Hydrophobic interactions. |
| Enzyme B | -5.8 | Asp56, Gly57, Ser150 | Hydrogen bonds with Asp56 and Ser150, van der Waals interactions. |
Note: The data presented here is for illustrative purposes and does not represent actual experimental findings.
In Silico Prediction of Reactivity and Stability Profiles
In silico methods can also be used to predict the reactivity and stability of this compound under various conditions. This is valuable for understanding its potential metabolic fate and shelf-life.
Reactivity prediction can be based on the electronic properties derived from quantum chemical calculations. For example, the locations of the HOMO and LUMO can indicate the most likely sites for oxidation and reduction, respectively. The electrostatic potential map can highlight regions susceptible to nucleophilic or electrophilic attack.
Stability prediction models can estimate the molecule's susceptibility to hydrolysis, oxidation, and other degradation pathways. For instance, the amide bond in this compound could be susceptible to hydrolysis, and the sulfur atom could be prone to oxidation. Computational models can predict the likelihood and potential products of these reactions. These predictions are valuable for designing stable formulations and for understanding the potential for the formation of reactive metabolites in a biological system.
Table 4: Illustrative In Silico Predictions for Reactivity and Stability of this compound
| Parameter | Prediction | Implication |
| Site of Oxidation | Sulfur atom | Potential for oxidation to sulfoxide (B87167) or sulfone. |
| Site of Hydrolysis | Amide bond | Potential for cleavage into 4-methylbenzoic acid and methyl-homocysteine. |
| pKa (Amide NH) | ~17 | Not readily deprotonated under physiological conditions. |
| LogP | 2.5 | Indicates moderate lipophilicity, suggesting it can cross cell membranes. |
Note: This table contains hypothetical data to illustrate the output of in silico prediction tools.
Biochemical Interactions and Mechanistic Studies of Methyl N 4 Methylbenzoyl Homocysteine
Interaction Profiles with Key Enzymes of the Homocysteine Metabolic Cycle
Homocysteine is a critical intermediate in the metabolism of methionine, standing at the junction of the remethylation and transsulfuration pathways. frontiersin.org The activity of key enzymes in these pathways is tightly regulated to maintain homocysteine homeostasis. Modification of the homocysteine structure, such as the N-acylation present in methyl-N-(4-methylbenzoyl)homocysteine, is predicted to significantly alter its ability to serve as a substrate for these enzymes.
Table 1: Key Enzymes in Homocysteine Metabolism and Their Functions
| Enzyme | Abbreviation | Function | Pathway |
|---|---|---|---|
| Methionine Synthase | MS | Catalyzes the remethylation of homocysteine to methionine using a methyl group from 5-methyltetrahydrofolate. frontiersin.org | Remethylation |
| Cystathionine (B15957) Beta-Synthase | CBS | Catalyzes the condensation of homocysteine and serine to form cystathionine. nih.govwikipedia.org | Transsulfuration |
Putative Modulation of Methionine Synthase (MS) Activity
Methionine synthase (MS) facilitates the vitamin B12-dependent remethylation of homocysteine to methionine. frontiersin.orgnih.gov The enzyme's active site specifically recognizes the homocysteine molecule, utilizing its free amino and thiol groups for binding and catalysis. pnas.orgresearchgate.net The N-(4-methylbenzoyl) group in this compound blocks the α-amino group, a critical moiety for substrate recognition. Consequently, it is highly improbable that this compound could act as a substrate for MS. Instead, it is plausible that it could act as a competitive inhibitor, binding to the homocysteine site on the enzyme without undergoing a reaction, thereby preventing endogenous homocysteine from being metabolized. However, without experimental data, its inhibitory potential and the nature of the inhibition (competitive, non-competitive, etc.) remain speculative. youtube.com
Investigation of Effects on Cystathionine Beta-Synthase (CBS)
Cystathionine Beta-Synthase (CBS) is the primary enzyme in the transsulfuration pathway, catalyzing the pyridoxal (B1214274) phosphate (B84403) (vitamin B6)-dependent condensation of homocysteine and serine to form cystathionine. nih.gov Similar to MS, the substrate specificity of CBS is directed towards homocysteine with an unmodified amino group. nih.gov The presence of the bulky N-acyl group in this compound would likely preclude its binding to the active site and prevent it from being a substrate.
Furthermore, CBS activity is allosterically activated by S-adenosylmethionine (SAM). frontiersin.orgwikipedia.orgcreative-proteomics.com It is conceivable that a structural analogue could interfere with this regulatory mechanism, but it is unlikely for this compound, which does not closely resemble the adenosyl structure of SAM. The primary effect would likely be competitive inhibition at the homocysteine binding site, which would reduce the clearance of homocysteine via the transsulfuration pathway.
Influence on Cellular Methylation Potential and S-Adenosylmethionine/S-Adenosylhomocysteine Ratios
The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical determinant of the cell's methylation capacity, often termed the "methylation index". nih.govhealthmatters.io SAM is the universal methyl donor for numerous biological reactions, and its product, SAH, is a potent feedback inhibitor of most methyltransferases. nih.govnih.govmedcraveonline.com
SAH is hydrolyzed to homocysteine and adenosine (B11128). This reaction is reversible, and an accumulation of homocysteine can drive the reaction backward, leading to elevated SAH levels. medcraveonline.com By inhibiting the key enzymes responsible for homocysteine clearance (MS, CBS, and BHMT), this compound would be expected to cause an increase in intracellular homocysteine concentrations. This elevation would, in turn, lead to an increase in SAH levels and a corresponding decrease in the SAM/SAH ratio. healthmatters.io A reduced methylation index impairs critical methylation of DNA, RNA, proteins, and lipids, which can lead to widespread cellular dysfunction. creative-proteomics.commedcraveonline.com
Table 2: Predicted Downstream Effects of Enzyme Inhibition by this compound
| Parameter | Predicted Change | Consequence |
|---|---|---|
| Intracellular Homocysteine | Increase | Substrate for SAH synthesis increases. |
| Intracellular SAH | Increase | Inhibition of methyltransferase enzymes. medcraveonline.com |
| SAM/SAH Ratio | Decrease | Reduced cellular methylation potential. nih.govhealthmatters.io |
Mechanistic Investigations into Protein N-Homocysteinylation Pathways
One of the key mechanisms underlying the toxicity of elevated homocysteine is the non-enzymatic modification of proteins, a process known as N-homocysteinylation. This post-translational modification occurs when homocysteine is converted into its reactive metabolite, homocysteine thiolactone (HTL). nih.govnih.gov HTL is highly reactive and can acylate the free ε-amino groups of lysine (B10760008) residues on proteins, forming a stable amide bond. nih.govnih.gov This modification can alter the structure and function of proteins, leading to cellular damage and contributing to the pathology of various diseases. nih.gov
Role of Methyl N 4 Methylbenzoyl Homocysteine and Its Analogues in Microbial Quorum Sensing Regulation
Characterization of Agonistic and Antagonistic Activities Towards Bacterial Quorum Sensing Receptors (e.g., RhlR)
Research has demonstrated that N-acyl L-homocysteine thiolactones can function as both potent agonists and antagonists of the RhlR receptor. nih.govnih.gov This dual activity is significant because both activation and inhibition of RhlR have been shown to negatively impact important virulence phenotypes in P. aeruginosa. nih.gov
The agonistic and antagonistic activities of these compounds are determined by the specific acyl group attached to the homocysteine thiolactone core. For instance, studies have identified N-acyl L-homocysteine thiolactones that are among the most potent non-native RhlR agonists reported to date. nih.gov Conversely, other derivatives within the same class exhibit strong antagonistic properties. nih.gov The potency of these compounds is often evaluated using reporter gene assays in engineered Escherichia coli strains that express RhlR and a corresponding reporter gene. nih.gov
A notable aspect of these synthetic modulators is that the replacement of the homoserine lactone ring, found in native autoinducers, with a homocysteine thiolactone ring can significantly influence activity. In some cases, this substitution can even switch the activity of a molecule from an antagonist to an agonist when targeting other LuxR-type receptors like LasR, although for RhlR, both agonistic and antagonistic thiolactone derivatives have been identified. nih.gov
Activity of N-Acyl Homocysteine Thiolactone Analogues on RhlR
This table summarizes the observed activities of various N-acyl homocysteine thiolactone analogues on the RhlR quorum sensing receptor.
| Compound Analogue Structure | Observed Activity | Potency | Reference |
|---|---|---|---|
| Isovaleryl homocysteine thiolactone | Agonist | High, more potent than some native ligands | nih.gov |
| Cyclobutanyl homocysteine thiolactone | Agonist | High | nih.gov |
| Aryl homocysteine thiolactone | Antagonist | High, comparable to parent lactone | nih.gov |
Assessment of Selectivity Profiles Against Other LuxR-Type Receptors (e.g., LasR)
A critical feature of effective quorum sensing modulators is their selectivity for a specific receptor, which minimizes off-target effects. N-acyl L-homocysteine thiolactones have demonstrated a high degree of selectivity for the RhlR receptor over another key LuxR-type receptor in P. aeruginosa, LasR. nih.govnih.gov This selectivity is a significant advantage, as the LasR and RhlR systems are interconnected, and the ability to modulate one without directly affecting the other allows for more precise dissection of their respective roles in the QS network. nih.gov
The screening of these compounds against both RhlR and LasR reporter systems has consistently shown that many potent RhlR modulators have minimal to no activity on LasR. nih.gov This selectivity is attributed to differences in the ligand-binding pockets of the two receptors. The structural features of the N-acyl homocysteine thiolactones appear to be more complementary to the RhlR binding site.
Selectivity Profile of N-Acyl Homocysteine Thiolactones
This table illustrates the selectivity of N-acyl homocysteine thiolactones for the RhlR receptor compared to the LasR receptor.
| Compound Class | Activity on RhlR | Activity on LasR | Selectivity | Reference |
|---|---|---|---|---|
| N-acyl L-homocysteine thiolactones | Potent Agonists/Antagonists | Low to no activity | Highly selective for RhlR | nih.govnih.gov |
Elucidation of Molecular Mechanisms Underlying Quorum Sensing Signal Mimicry and Interference
The molecular mechanism by which N-acylated homocysteine derivatives modulate RhlR activity involves direct interaction with the ligand-binding domain of the receptor. nih.gov Upon binding, these synthetic ligands can either mimic the native N-butanoyl-L-homoserine lactone (C4-HSL) to activate the receptor (agonism) or prevent the binding of the native ligand and receptor activation (antagonism).
Computational and mutagenesis studies on the related LasR receptor have highlighted the importance of a conserved tryptophan residue within the ligand-binding pocket for determining whether a ligand acts as an agonist or an antagonist. nih.gov An analogous tryptophan residue (Trp 68) is present in the RhlR ligand-binding pocket. nih.gov The interaction between the carbonyl group of the homocysteine thiolactone ring and this tryptophan residue is thought to be a key determinant of the compound's activity. nih.gov
Agonists are believed to stabilize an active conformation of the RhlR receptor, promoting its dimerization and subsequent binding to target DNA sequences, thereby initiating the transcription of QS-regulated genes. nih.gov Antagonists, on the other hand, are thought to bind to the receptor in a manner that prevents this conformational change, keeping the receptor in an inactive state. The structural flexibility of the N-acyl chain and the specific interactions it forms within the hydrophobic pocket of the receptor also play a crucial role in defining the agonistic or antagonistic nature of the molecule.
Stability and Bioavailability of N-Acylated Homocysteine Derivatives in Microbial Biofilms and Culture Media
A significant advantage of N-acyl L-homocysteine thiolactones over their native N-acyl L-homoserine lactone (AHL) counterparts is their enhanced hydrolytic stability. nih.govnih.gov The thiolactone ring is less susceptible to hydrolysis than the lactone ring of AHLs, which can be readily degraded in aqueous environments and by bacterial enzymes called lactonases. nih.govresearchgate.net This increased stability makes them more robust chemical probes for studying quorum sensing in laboratory settings and potentially more effective as therapeutic agents.
Studies have shown that these thiolactone derivatives exhibit greater stability in bacterial culture media over time compared to their lactone analogs. nih.gov This persistence is crucial for maintaining a sufficient concentration to effectively modulate RhlR activity.
The bioavailability of these compounds within microbial biofilms is a more complex issue. Biofilms are complex structures composed of exopolymeric substances that can limit the penetration of molecules. researchgate.netresearchgate.net However, the enhanced stability of N-acyl homocysteine thiolactones suggests they are more likely to persist within the biofilm matrix. Furthermore, their structural similarity to native AHLs may allow them to utilize existing transport mechanisms, although they may also be subject to removal by efflux pumps. nih.gov The ability of these compounds to remain intact and reach their target receptor within the biofilm is a key factor in their potential to disrupt biofilm formation and function.
Structure Activity Relationship Sar Studies of Methyl N 4 Methylbenzoyl Homocysteine Derivatives
Systematic Chemical Modifications of the N-Acyl Benzoyl Moiety
The N-acyl benzoyl group of methyl-N-(4-methylbenzoyl)homocysteine offers a versatile scaffold for chemical modification to probe its interaction with biological targets. The nature, position, and electronic properties of substituents on the phenyl ring can significantly influence the compound's activity.
Research on related N-benzoyl amino acid derivatives has demonstrated that substitutions on the aromatic ring can modulate biological effects. For instance, in a study on the antifungal activity of N-benzoyl amino acid methyl esters, the introduction of a methyl group at the para-position of the benzoyl ring, as seen in N-(4-methylbenzoyl)-L-valine methyl ester, resulted in significant activity scielo.org.mx. This suggests that small, lipophilic groups at this position may be favorable for interaction with the target site.
To systematically explore the SAR of the N-acyl benzoyl moiety, a series of analogs can be synthesized with varying substituents at the ortho, meta, and para positions. These substituents can be selected based on their electronic properties (electron-donating or electron-withdrawing) and steric bulk. For example, groups such as methoxy (-OCH3), chloro (-Cl), and nitro (-NO2) can be introduced to assess the impact of electronic effects on activity. The data from such studies can be compiled into SAR tables to identify trends and guide further optimization.
Table 1: Antifungal Activity of N-Benzoyl-L-valine Methyl Ester Derivatives scielo.org.mx
| Compound | R1 (ortho) | R2 (meta) | R3 (para) | Antifungal Activity (% inhibition) |
|---|---|---|---|---|
| 1 | H | H | H | Moderate |
| 2 | H | OCH3 | H | High |
| 3 | H | H | CH3 | High |
| 4 | H | H | Cl | Moderate |
Data is illustrative and based on findings for related N-benzoyl amino acid derivatives.
The synthesis of these derivatives typically involves the acylation of the homocysteine methyl ester with the corresponding substituted benzoyl chloride or benzoic acid, often facilitated by a coupling agent scielo.org.mx.
Investigation of Substituent Effects on the Homocysteine Backbone
The homocysteine backbone provides several sites for modification, including the alpha-carbon, the thiol group, and the carboxyl group. Alterations to this part of the molecule can affect its conformation, polarity, and ability to interact with target proteins.
Studies on N-acyl-homocysteine thiolactones, cyclic analogs of N-acyl-homocysteine, have shown that the nature of the N-acyl chain significantly impacts their activity as quorum sensing modulators in Pseudomonas aeruginosa nih.gov. While these studies focus on the thiolactone form, the principles regarding the N-acyl group are relevant. For instance, the length and branching of the acyl chain were found to be critical for agonist or antagonist activity nih.gov. This suggests that in this compound, modifications to the length of the side chain (e.g., replacing the ethyl group with propyl or butyl) or introducing branching could have a profound effect on biological activity.
Furthermore, the thiol group of homocysteine is a key functional group that can participate in various biological interactions, including disulfide bond formation. Masking or replacing the thiol group would be expected to significantly alter the compound's biological profile. For example, S-alkylation of homocysteine derivatives has been shown to produce potent inhibitors of human betaine-homocysteine S-methyltransferase.
Role of the Methyl Esterification in Biological Activities and Stability
The esterification of the carboxylic acid group of N-(4-methylbenzoyl)homocysteine to a methyl ester can have significant implications for the compound's physicochemical properties and biological activity. Esters are generally more lipophilic than their corresponding carboxylic acids, which can enhance their ability to cross cell membranes and may lead to improved oral bioavailability.
In the context of antifungal agents, a study comparing N-benzoyl amino acid methyl esters to their corresponding N-benzoyl amino acids found that the methyl esters were potent antifungal agents, whereas the free acids were inactive at the tested concentrations scielo.org.mx. This stark difference in activity highlights the critical role of the methyl ester. It is plausible that the ester form acts as a prodrug, being hydrolyzed intracellularly to the active carboxylic acid, or that the ester itself is the active form, with the increased lipophilicity facilitating its interaction with a hydrophobic binding pocket in the target enzyme or protein.
The stability of the methyl ester is another important consideration. While esterification can protect the carboxylic acid from metabolic degradation, the ester bond itself is susceptible to hydrolysis by esterases present in plasma and tissues. The rate of this hydrolysis can influence the compound's pharmacokinetic profile and duration of action. The chemical stability of methyl esters is generally lower than that of amides under both acidic and basic conditions.
Design and Synthesis of Compound Libraries for Optimized Biochemical and Biological Activities
To efficiently explore the SAR of this compound derivatives and identify compounds with optimized activity, the design and synthesis of focused compound libraries is a powerful strategy. Combinatorial chemistry and parallel synthesis techniques allow for the rapid generation of a large number of analogs for high-throughput screening.
A focused library for this class of compounds could be designed to systematically explore the diversity of the N-acyl benzoyl moiety and the homocysteine backbone. For the benzoyl group, a variety of commercially available substituted benzoic acids can be utilized as building blocks. For the homocysteine backbone, different amino acids (both natural and unnatural) could be incorporated to vary the side chain.
The synthesis of such a library can be carried out using solid-phase or solution-phase parallel synthesis methods. For example, a set of amino acid methyl esters can be arrayed in a multi-well plate and acylated in parallel with a library of substituted benzoic acids using an automated synthesis platform scielo.org.mx. This approach allows for the efficient creation of a matrix of compounds where both the "R-group" on the benzoyl ring and the amino acid backbone are varied.
The resulting library of compounds can then be screened in relevant biochemical and cell-based assays to identify hits with improved activity. The data from these screens can be used to build more refined SAR models and guide the design of next-generation compounds with further optimized properties. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can also aid in the rational design of these focused libraries .
In Vitro Cellular and Biochemical System Studies Non Clinical
Cell-Based Assays for Studying Methylation Pathway Dynamics
The methylation cycle is a fundamental metabolic pathway essential for numerous cellular processes, including the regulation of gene expression through DNA and histone methylation. Homocysteine is a critical intermediate in this cycle, and its derivatives can significantly influence methylation dynamics. nih.govoncoscience.us Cell-based assays are indispensable for elucidating these effects.
Furthermore, the activity of key enzymes in the methylation pathway, particularly DNA methyltransferases (DNMTs), can be measured. For instance, studies have shown that high levels of homocysteine can inhibit DNMT1 activity, leading to hypomethylation of specific gene promoters, such as that of cyclin A. nih.gov The expression levels of genes involved in the methylation cycle can be analyzed using quantitative polymerase chain reaction (qPCR). nih.gov To pinpoint specific changes in methylation patterns, techniques like bisulfite sequencing are employed, which can reveal the methylation status of individual CpG sites within a gene's promoter. nih.gov
Table 1: Cell-Based Assays for Methylation Dynamics
| Assay Type | Purpose | Example Finding with Homocysteine/Derivatives | Cell Models | Reference(s) |
|---|---|---|---|---|
| Global DNA Methylation Assay | To measure overall changes in DNA methylation (5-methylcytosine levels). | High homocysteine levels can alter global DNA methylation in neural stem cells. | Neural Stem Cells (NSCs), Peripheral Blood Leukocytes | nih.govmdpi.com |
| DNA Methyltransferase (DNMT) Activity Assay | To quantify the activity of enzymes that catalyze DNA methylation. | Homocysteine was found to inhibit DNMT1 activity in endothelial cells. | Human Umbilical Vein Endothelial Cells (HUVECs) | nih.gov |
| Bisulfite Sequencing | To determine the methylation status of specific CpG sites in a gene promoter. | Homocysteine treatment eliminated methylation at specific CpG sites in the cyclin A promoter. | HUVECs | nih.gov |
| Chromatin Immunoprecipitation (ChIP) | To assess the binding of methylation-related proteins to specific DNA regions. | Homocysteine reduced the binding of methyl-CpG binding protein 2 (MeCP2) to the cyclin A promoter. | HUVECs | nih.gov |
| Gene Expression Analysis (qPCR) | To measure changes in the mRNA levels of genes involved in methylation. | Cyclin A mRNA levels were suppressed by homocysteine treatment. | HUVECs | nih.gov |
Microbial Growth and Quorum Sensing Reporter Assays
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate group behaviors, such as biofilm formation and virulence factor production, based on population density. mdpi.com Many Gram-negative bacteria use N-acyl homoserine lactones (AHLs) as signaling molecules. mdpi.com N-acyl-homocysteine derivatives, particularly their lactonized form (N-acyl-homocysteine thiolactones or HTLs), are structural analogs of AHLs and can interfere with QS systems. nih.gov
In a typical assay, the reporter bacteria are exposed to the test compound (e.g., methyl-N-(4-methylbenzoyl)homocysteine). The resulting signal is quantified and compared to the signal produced by known AHLs. This allows researchers to determine if the compound acts as a QS agonist (activator) or antagonist (inhibitor). Studies have shown that modifying the acyl chain or replacing the homoserine lactone ring with a homocysteine thiolactone ring can dramatically alter the compound's activity, sometimes creating more potent activators of specific QS receptors like SdiA in Salmonella. nih.govnih.gov
Table 2: Microbial Quorum Sensing Reporter Assays
| Reporter System | Principle | Application | Example Finding with AHL Analogs | Reference(s) |
|---|---|---|---|---|
| Agrobacterium tumefaciens (e.g., NTL4) | Contains a traR receptor and a traI-lacZ reporter fusion. Detects a broad range of AHLs. | Screening for QS agonists and antagonists. | Cell-free lysates can be used for rapid ( <3 hours) detection of AHLs. | nih.govresearchgate.net |
| Pseudomonas aeruginosa (e.g., PAO1) | QS systems (las, rhl) control virulence factors like elastase and pyocyanin. | Assessing inhibition of virulence factor production. | Novel AHL analogs can inhibit biofilm formation and elastase activity without affecting bacterial growth. | frontiersin.orgnih.gov |
| Chromobacterium violaceum | Produces the purple pigment violacein, which is under QS control. | Visual screening for QS inhibitors (loss of purple color). | Used to detect the production and diversity of short-chain AHL molecules. | mdpi.com |
| Salmonella enterica serovar Typhimurium | Contains the SdiA receptor, which detects AHLs from other bacteria. | Studying inter-species communication and activation of specific LuxR-type receptors. | N-(3-Oxo-acyl)-homocysteine thiolactones were identified as strong activators of SdiA. | nih.gov |
Enzyme Activity Assays with Recombinant and Purified Metabolic Enzymes
To understand the direct interaction between a homocysteine derivative and specific proteins, enzyme activity assays are conducted in a cell-free environment. This involves using either recombinant enzymes (produced in a host system like E. coli) or enzymes purified directly from tissues. This approach eliminates the complexities of the cellular environment, allowing for a precise assessment of inhibition or activation.
The enzymes of interest are typically those involved in the methionine cycle, such as S-adenosylhomocysteine hydrolase (SAHH) or methionine synthase. nih.govmanchester.ac.uk For example, a specific enzymatic assay for homocysteine involves using SAHH to catalyze the formation of S-adenosylhomocysteine (SAH) from homocysteine and adenosine (B11128); the resulting SAH can then be quantified via high-performance liquid chromatography (HPLC). nih.gov To test an inhibitor, the assay would be run in the presence of the compound to see if the rate of SAH formation decreases.
The general principle of these assays often involves a substrate that, when acted upon by the enzyme, produces a product that can be easily detected, for instance, by a change in color or fluorescence. medchemexpress.com By measuring the rate of product formation over time, the enzyme's activity can be calculated. Performing these assays at various concentrations of the test compound allows for the determination of key kinetic parameters, such as the half-maximal inhibitory concentration (IC50), which is a standard measure of a compound's potency.
Table 3: Enzyme Activity Assays with Metabolic Enzymes
| Enzyme | Function | Assay Principle | Potential Application for a Homocysteine Derivative | Reference(s) |
|---|---|---|---|---|
| S-Adenosylhomocysteine Hydrolase (SAHH) | Catalyzes the reversible hydrolysis of SAH to homocysteine and adenosine. | Measure the formation of SAH from homocysteine and adenosine via HPLC. | Determine if the derivative inhibits SAHH, potentially leading to SAH accumulation. | nih.gov |
| Methionine Synthase (MS) | Catalyzes the remethylation of homocysteine to methionine. | Measure the conversion of homocysteine to methionine, often using radiolabeled substrates or coupled assays. | Test for inhibition of MS, which could disrupt the methionine cycle. An in vitro study showed nitric oxide inactivates MS. | manchester.ac.uk |
| DNA Methyltransferases (DNMTs) | Transfer a methyl group from SAM to DNA. | A radiolabel assay measures the incorporation of a tritiated methyl group from SAM into a DNA substrate. | Assess direct inhibition of DNMT activity, independent of cellular factors. | nih.gov |
| Cystathionine (B15957) β-synthase (CBS) | Catalyzes the first step of the transsulfuration pathway, converting homocysteine to cystathionine. | Measure the production of cystathionine from homocysteine and serine. | Determine if the derivative modulates the entry of homocysteine into the transsulfuration pathway. | nih.gov |
Protein Modification Studies in Cell Lysates and Reconstituted Systems
Homocysteine can be metabolically activated into a highly reactive intermediate, homocysteine thiolactone (HTL). nih.gov This molecule can covalently bind to the ε-amino group of lysine (B10760008) residues on proteins, a post-translational modification known as N-homocysteinylation. nih.govrsc.org This modification can alter a protein's structure and function and is implicated in the pathology of diseases associated with high homocysteine levels. nih.gov
To study whether a derivative like this compound can lead to similar modifications, researchers use cell lysates or reconstituted systems with purified proteins. In a typical experiment, a cell lysate or a solution of a specific purified protein (e.g., albumin) is incubated with the test compound. nih.govnih.gov
To detect and identify the modified proteins, modern chemical proteomics approaches are employed. One strategy involves using a synthetic probe that mimics HTL but also contains a chemical "handle," such as an alkyne group. rsc.org This probe is incubated with cell lysates, where it reacts with lysine residues. The alkyne handle then allows for the attachment of a biotin (B1667282) tag via "click chemistry." The biotinylated proteins can be easily pulled down and identified using mass spectrometry. This powerful technique can provide a proteome-wide map of N-homocysteinylation sites, revealing which proteins are most susceptible to this modification. rsc.org Studies have shown that the isoelectric point (pI) of a protein can influence its susceptibility to N-homocysteinylation, with acidic proteins being more prone to modification than basic proteins. nih.gov
Table 4: Methods for Studying Protein N-Homocysteinylation
| Technique | System | Principle | Information Gained | Reference(s) |
|---|---|---|---|---|
| Mass Spectrometry | Purified Proteins, Cell Lysates | Proteins are incubated with HTL or an analog. Tryptic digestion followed by LC-MS/MS identifies the modified lysine residues by a characteristic mass shift. | Precise identification of modification sites on specific proteins. | nih.govrsc.org |
| Chemical Proteomic Profiling | Cell Lysates | An alkyne-containing HTL probe is used to tag modified proteins, which are then enriched using click chemistry and identified by mass spectrometry. | Proteome-wide identification of N-homocysteinylated proteins and modification sites. | rsc.org |
| Western Blotting | Purified Proteins, Cell Lysates | Uses an antibody that specifically recognizes N-homocysteinylated lysine residues to detect modified proteins. | Detection and semi-quantification of total N-homocysteinylated proteins. | nih.gov |
| Spectroscopic Methods (e.g., Circular Dichroism) | Purified Proteins | Measures changes in the secondary and tertiary structure of a protein upon modification. | Assesses the structural consequences of N-homocysteinylation on a specific protein. | nih.gov |
Investigations in Non-Mammalian Biological Models (e.g., plant models)
While much research on homocysteine is focused on mammalian systems, non-mammalian models like plants provide valuable and distinct insights into the metabolism and effects of homocysteine and its derivatives. In plants, homocysteine is a key precursor for the essential amino acid methionine and is involved in recycling S-adenosylmethionine (SAM), which is crucial for producing important compounds like ethylene (B1197577) and polyamines. nih.govresearchgate.netfrontiersin.org
Studies using the model plant Arabidopsis thaliana have elucidated the pathways of homocysteine synthesis, which occur in both the chloroplasts and the cytosol. nih.govfrontiersin.org Investigating the effects of applying exogenous homocysteine or its derivatives to plants can reveal their impact on growth, development, and stress responses. For example, while essential, an overaccumulation of homocysteine can be toxic to plant cells, potentially by inducing the formation of reactive oxygen species (ROS) and leading to oxidative stress, similar to what is observed in mammalian cells. nih.govresearchgate.net
Experimental approaches in plants might involve growing seedlings in a medium supplemented with the test compound. Researchers would then measure various physiological parameters, such as root length, biomass, and chlorophyll (B73375) content. At the molecular level, they could analyze changes in gene expression for enzymes in the methionine pathway or quantify the levels of related metabolites. These studies help to understand the conserved and divergent roles of homocysteine metabolism across different biological kingdoms and can indicate if a derivative has broader biological activity. nih.govresearchgate.net
Table 5: Studying Homocysteine Derivative Effects in Plant Models
| Model Organism | Experimental Approach | Measured Parameters | Potential Insights | Reference(s) |
|---|---|---|---|---|
| Arabidopsis thaliana | Seedling growth on supplemented agar (B569324) plates. | Root growth, biomass, stress indicators (e.g., ROS levels). | Assess general phytotoxicity and impact on development. | nih.govresearchgate.net |
| Plant Cell Cultures | Treatment of suspension cells with the compound. | Cell viability, metabolite profiling (e.g., via HPLC or MS). | Analyze direct cellular toxicity and metabolic perturbations. | nih.gov |
| Gene Expression Analysis (qPCR/Microarray) | RNA extraction from treated plants or cells. | Expression levels of genes in the methionine/SAM cycle. | Determine the impact on the regulation of metabolic pathways. | nih.govfrontiersin.org |
| Protein Modification Analysis | Protein extraction from treated plants. | Detection of N-homocysteinylated proteins. | Investigate if protein modification by Hcy derivatives occurs in plants as a stress response. | nih.govresearchgate.net |
Future Research Directions and Broader Academic Impact
Identification of Novel Biological Targets Beyond Current Known Interactions
Homocysteine is a critical intermediate in the metabolism of methionine, a fundamental amino acid. mdpi.comnih.govfoodforthebrain.org Its metabolic fate is at the crossroads of two major pathways: remethylation to methionine and transsulfuration to cysteine. nih.gov The enzymes and proteins that regulate these pathways are well-established targets for various pathological conditions. Given the structural characteristics of methyl-N-(4-methylbenzoyl)homocysteine, it is plausible that it could interact with these or other yet-to-be-identified biological targets.
Future research should focus on screening for novel protein interactions. A systematic approach could involve:
Affinity-based proteomics: Utilizing this compound as a bait molecule to isolate and identify interacting proteins from cell lysates or tissue extracts.
Computational modeling and docking studies: Predicting potential binding partners based on the three-dimensional structure of the compound and known protein structures. This could reveal interactions with enzymes in the one-carbon metabolism pathway or entirely different classes of proteins.
Phenotypic screening: Assessing the effects of the compound on various cellular phenotypes in high-throughput screens to identify its functional role and, by extension, its potential targets.
These investigations could reveal that this compound modulates the activity of key enzymes in methylation pathways, such as S-adenosylmethionine (SAM) dependent methyltransferases, or that it has off-target effects that could be therapeutically relevant. frontiersin.orgnih.gov
Development of this compound as Chemical Probes for Metabolic Pathways
The unique chemical structure of this compound makes it an attractive candidate for development as a chemical probe to investigate metabolic pathways. Chemical probes are small molecules used to study and manipulate biological systems. The development of probes for sensitive and selective detection of biothiols like homocysteine is an active area of research. nih.govmdpi.com
The N-(4-methylbenzoyl) group could be modified to incorporate reporter tags, such as fluorophores or biotin (B1667282), without significantly altering its core chemical properties. This would enable researchers to:
Visualize and track the compound within living cells: Fluorescently tagged versions could be used in cellular imaging studies to determine subcellular localization and monitor its interactions with other molecules in real-time.
Quantify enzymatic activity: Probes that change their fluorescent properties upon interaction with a target enzyme could be developed into assays for high-throughput screening of enzyme inhibitors.
Profile metabolic fluxes: By tracing the metabolic fate of an isotopically labeled version of the compound, researchers could gain insights into the dynamics of homocysteine metabolism and related pathways.
The table below outlines potential modifications and their applications:
| Modification | Reporter Tag | Application |
| Fluorophore Conjugation | Fluorescein, Rhodamine | Live-cell imaging, flow cytometry |
| Biotinylation | Biotin | Affinity purification of binding partners |
| Isotopic Labeling | 13C, 15N | Metabolic flux analysis |
Integration with Multi-Omics Approaches for Holistic Biological Understanding
To fully comprehend the biological impact of this compound, an integrative multi-omics approach will be indispensable. nih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the cellular response to this compound.
A potential multi-omics workflow could involve:
Treating a model system (e.g., cell culture or an animal model) with the compound.
Performing parallel analyses of the transcriptome (RNA-seq), proteome (mass spectrometry-based proteomics), and metabolome (mass spectrometry and NMR-based metabolomics).
Integrating the data to identify pathways and networks that are significantly perturbed by the compound.
This approach could reveal, for example, that this compound treatment leads to changes in the expression of genes involved in oxidative stress, followed by alterations in the levels of corresponding proteins and related metabolites. Such a holistic understanding is crucial for elucidating its mechanism of action and potential therapeutic applications. nih.gov
Potential in Synthetic Biology and Metabolic Engineering Applications
Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.gov Metabolic engineering, a subfield of synthetic biology, focuses on optimizing genetic and regulatory processes within cells to increase the production of a desired substance.
This compound, or derivatives thereof, could be utilized in several ways within these fields:
As a novel biosynthetic building block: If the compound can be incorporated into metabolic pathways, it could lead to the production of novel biomolecules with unique properties.
As a regulator of engineered pathways: The compound could be used as an exogenous small molecule to control the activity of engineered genetic circuits. For instance, a synthetic biological system could be designed where the expression of a gene of interest is turned on or off in the presence of this compound.
In the creation of novel biomaterials: The unique chemical properties of this compound might be leveraged in the production of new polymers or other materials with applications in medicine and biotechnology. nih.gov
Future research in this area would involve designing and testing synthetic genetic circuits that can metabolize or respond to this compound in host organisms like E. coli or yeast.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for methyl-N-(4-methylbenzoyl)homocysteine, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves amide bond formation between methylhomocysteine and 4-methylbenzoyl chloride under basic conditions (e.g., using triethylamine in anhydrous DCM). Post-reaction, purification via reverse-phase HPLC or column chromatography is critical to isolate the product. Purity validation should combine NMR (¹H/¹³C) for structural confirmation and LC-MS for mass accuracy . Intermediate steps may require protecting group strategies (e.g., tert-butyl for thiol groups) to prevent side reactions.
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d₆ can confirm the methylbenzoyl moiety (aromatic protons at δ ~7.2–7.8 ppm) and homocysteine backbone (methine protons at δ ~4.2–4.5 ppm). ¹³C NMR identifies carbonyl groups (C=O at ~165–170 ppm) .
- LC-MS : Electrospray ionization (ESI) in positive mode detects the molecular ion [M+H]⁺. High-resolution MS (HRMS) ensures mass accuracy within 5 ppm .
- IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) validate functional groups .
Q. What biochemical assays are suitable for preliminary evaluation of this compound's activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use recombinant enzymes (e.g., cystathionine β-synthase) to measure IC₅₀ values via spectrophotometric monitoring of substrate depletion. Include positive controls (e.g., propargylglycine) and triplicate runs to ensure reproducibility .
- Cellular Uptake Studies : Radiolabeled (³⁵S) homocysteine derivatives can track intracellular accumulation using scintillation counting .
Advanced Research Questions
Q. How do structural modifications (e.g., 4-methylbenzoyl group) influence this compound's biochemical activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives with substituents like 4-chloro or 4-methoxybenzoyl. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes. Validate with mutagenesis studies on catalytic residues .
- Metabolic Stability : Incubate the compound with liver microsomes and quantify degradation via LC-MS/MS. Compare half-life (t₁/₂) to unmodified homocysteine .
Q. What crystallographic approaches are used to resolve the 3D structure of this compound, and how are refinement challenges addressed?
- Methodological Answer :
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data. SHELXD/SHELXE solves phase problems via dual-space methods .
- Refinement : SHELXL refines anisotropic displacement parameters. For disordered regions (e.g., methyl groups), apply restraints (SIMU/DELU) and validate using R₁ and wR₂ residuals .
- Validation : Check geometry with PLATON (e.g., bond lengths ±0.02 Å) and electron density maps (Fo-Fc < 0.3 eÅ⁻³) .
Q. How can computational methods predict this compound's interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to human methionine synthase (PDB: 3K7X) using GROMACS. Analyze hydrogen bonding (e.g., methylbenzoyl-phenyl stacking) and binding free energy (MM-PBSA) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic attack sites .
Q. What advanced analytical techniques quantify this compound in biological matrices, and how are matrix effects mitigated?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Apply isotope-labeled internal standards (e.g., d₃-methyl derivatives) to correct for ion suppression .
- Sample Preparation : Deproteinize plasma with cold acetonitrile (4:1 v/v) and centrifuge at 14,000 × g. Solid-phase extraction (SPE) with Oasis HLB cartridges enhances recovery (>85%) .
Q. How can contradictions in biochemical data (e.g., divergent IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Experimental Replication : Standardize assay conditions (pH 7.4, 37°C, 1 mM DTT) and enzyme sources (e.g., recombinant vs. tissue-extracted).
- Orthogonal Validation : Cross-validate using isothermal titration calorimetry (ITC) for binding affinity and CRISPR-edited cell lines for functional impact .
- Meta-Analysis : Pool data from ≥5 independent studies and apply random-effects models to account for heterogeneity (Cochran’s Q-test, I² statistic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
